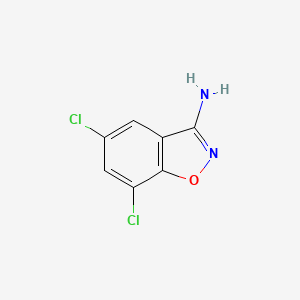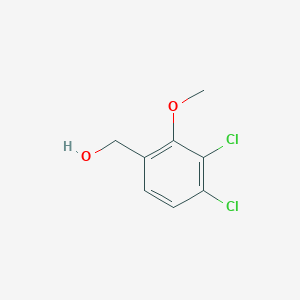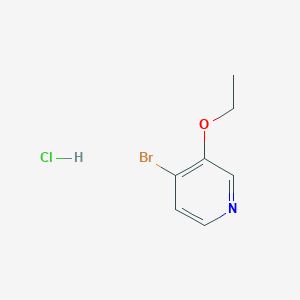
5-(Trifluoromethylthio)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethylthio)-1H-indazole, also known as 5-TFTI, is an important organic compound that has gained increasing attention in the scientific community in recent years. It is a member of the indazole family of heterocyclic compounds, which are characterized by their aromatic nature, high stability, and low toxicity. 5-TFTI has a wide range of applications in the field of synthetic organic chemistry and has been used in a variety of scientific research studies.
Applications De Recherche Scientifique
5-(Trifluoromethylthio)-1H-indazole has been used in a variety of scientific research studies due to its high stability and low toxicity. It has been used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. It has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of fluorescent probes for imaging applications.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is not fully understood. It is believed to act as a ligand in the binding of small molecules, such as amino acids, to proteins. It is also believed to interact with certain enzymes, such as cytochrome P450, and to act as an inhibitor of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethylthio)-1H-indazole have not been fully studied. However, it has been shown to inhibit the growth of certain fungi and bacteria, as well as to reduce oxidative stress in cells. It has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(Trifluoromethylthio)-1H-indazole in laboratory experiments has several advantages. It is a highly stable compound with low toxicity, making it safe to use in experiments. It is also a versatile compound that can be used as a building block for the synthesis of various organic compounds and as a reagent for the modification of natural products. However, it is important to note that 5-(Trifluoromethylthio)-1H-indazole is a relatively expensive compound, which can limit its use in some laboratory experiments.
Orientations Futures
The use of 5-(Trifluoromethylthio)-1H-indazole in scientific research is expected to continue to grow in the future. It is likely that it will be used in the synthesis of new drugs and in the development of new imaging probes. It is also possible that it will be used in the development of new catalysts and in the study of biochemical and physiological processes. Additionally, further research into the mechanism of action of 5-(Trifluoromethylthio)-1H-indazole is necessary in order to fully understand its potential applications.
Méthodes De Synthèse
5-(Trifluoromethylthio)-1H-indazole can be synthesized through a variety of methods, including palladium-catalyzed cross-coupling reactions, reductive alkylation, and direct fluorination. The most common method is the palladium-catalyzed cross-coupling reaction, which involves the reaction of 5-bromo-1H-indazole with trifluoromethylthiol in the presence of a palladium catalyst. This reaction is highly efficient and produces a high yield of 5-(Trifluoromethylthio)-1H-indazole.
Propriétés
IUPAC Name |
5-(trifluoromethylsulfanyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUGJAWDIDEKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethylthio)-1H-indazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)








![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

